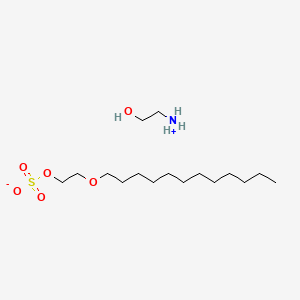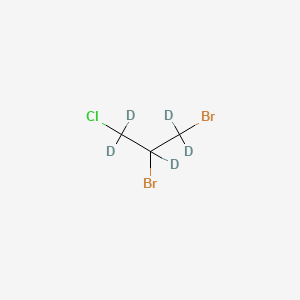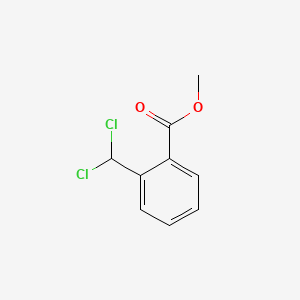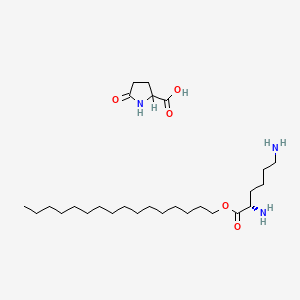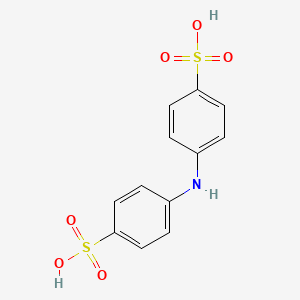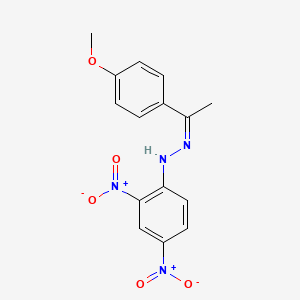
1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy and ethanone groups, as well as hydrazone functionalities, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route includes the reaction of 4-methoxyacetophenone with hydrazine hydrate under controlled conditions to form the hydrazone derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and hydrazone groups can participate in substitution reactions with appropriate reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone (2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has similar functional groups but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.
1-(4-Hydroxy-2-methoxyphenyl)ethanone: This compound also has similar functional groups but with different substitution patterns, leading to variations in its chemical and biological properties.
1-[4-(4-Methoxyphenoxy)phenyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
854-04-6 |
|---|---|
Molecular Formula |
C15H14N4O5 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O5/c1-10(11-3-6-13(24-2)7-4-11)16-17-14-8-5-12(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-10- |
InChI Key |
LGQWOKSOBNUYCG-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



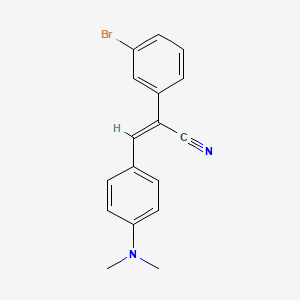
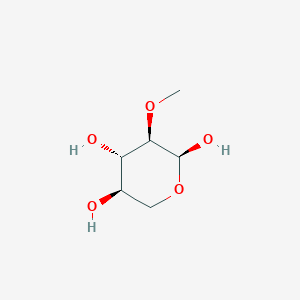
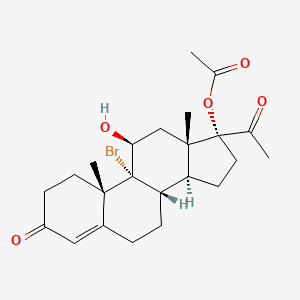
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
